![molecular formula C8H9BrN2 B11887689 3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine CAS No. 1196151-64-0](/img/structure/B11887689.png)
3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine is a heterocyclic compound that features a bromine atom and an amine group attached to a cyclopenta[B]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine can be achieved through several synthetic routes. One common method involves the bromination of 6,7-dihydro-5H-cyclopenta[B]pyridine, followed by amination. The reaction typically employs bromine or N-bromosuccinimide (NBS) as the brominating agent, and the amination step can be carried out using ammonia or an amine source under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form amines or alcohols.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Amination: Ammonia or primary amines under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amines or alcohols.
Scientific Research Applications
3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amine group play crucial roles in binding to these targets, leading to modulation of their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one: This compound differs by having a ketone group instead of an amine group.
6,7-Dihydro-5H-cyclopenta[B]pyridine: Lacks the bromine and amine substituents.
3-Amino-6,7-dihydro-5H-cyclopenta[B]pyridine: Similar structure but without the bromine atom.
Uniqueness
3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine is unique due to the presence of both bromine and amine functional groups, which confer distinct reactivity and potential for diverse applications in synthesis and research .
Properties
CAS No. |
1196151-64-0 |
|---|---|
Molecular Formula |
C8H9BrN2 |
Molecular Weight |
213.07 g/mol |
IUPAC Name |
3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine |
InChI |
InChI=1S/C8H9BrN2/c9-5-3-6-7(10)1-2-8(6)11-4-5/h3-4,7H,1-2,10H2 |
InChI Key |
VKWBSDOYJZZVEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1N)C=C(C=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



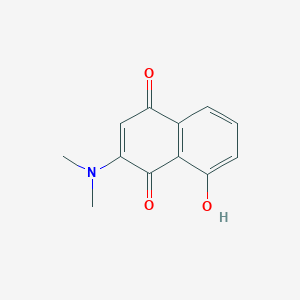
![2,3,8,9-Tetrahydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile](/img/structure/B11887634.png)

![3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11887642.png)

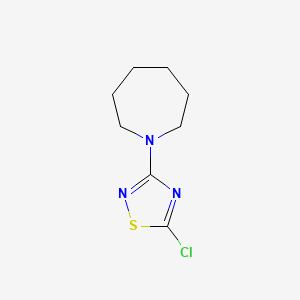
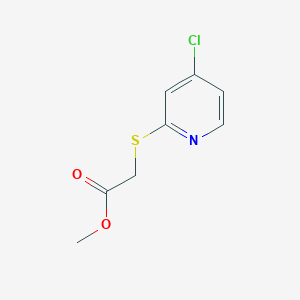

![2-(6-Ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B11887678.png)

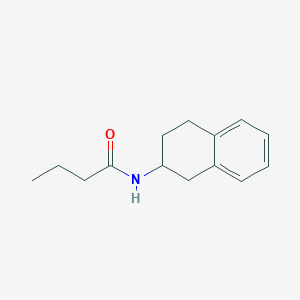
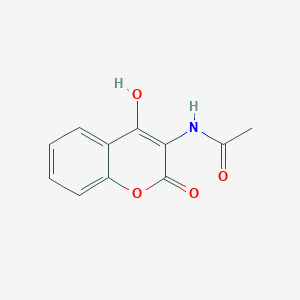
![Imidazo[1,2-a]pyridine, 2-(2-methyl-1-propenyl)-3-nitro-](/img/structure/B11887693.png)
